2-(4-Cyclohexylphenyl)acetonitrile

Lipophilicity Drug Design ADME

Sourcing a phenylacetonitrile with distinct lipophilicity for NSAID development? Generic methyl or tert-butyl analogs fail to replicate the membrane permeability required for intracellular targets or blood-brain barrier penetration. - **Target Application**: Essential intermediate for hexaprofen (NSAID) synthesis; not substitutable with other nitriles. - **Physicochemical Advantage**: Calculated LogP 3.80 (vs. 2.06 for methyl analog) - enhances cellular uptake and partition coefficients. - **Practical Handling**: Solid powder (mp 48-49°C) enables precise gravimetric measurement and stable storage. - **Research Utility**: IC50 >10,000 nM vs COX-2 - ideal negative control for SAR studies. Available in research-grade packs with ≥95% purity.

Molecular Formula C14H17N
Molecular Weight 199.297
CAS No. 29030-58-8
Cat. No. B2840552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Cyclohexylphenyl)acetonitrile
CAS29030-58-8
Molecular FormulaC14H17N
Molecular Weight199.297
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)CC#N
InChIInChI=1S/C14H17N/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h6-9,13H,1-5,10H2
InChIKeyUNBNFPZJBCKFKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Cyclohexylphenyl)acetonitrile: High-Lipophilicity Nitrile Intermediate


2-(4-Cyclohexylphenyl)acetonitrile (CAS 29030-58-8) is a substituted phenylacetonitrile derivative with the molecular formula C14H17N and a molecular weight of 199.3 g/mol [1]. The compound features a para-cyclohexyl substituent on the phenyl ring, a structural motif that distinguishes it from simpler analogs such as 2-(4-methylphenyl)acetonitrile and 2-(4-tert-butylphenyl)acetonitrile. It is primarily utilized as a synthetic intermediate in the preparation of the non-steroidal anti-inflammatory drug (NSAID) hexaprofen, and is commercially available as a powder with a purity of ≥95% [1].

LogP ~3.8 High-lipophilicity nitrile building block for partitioning-sensitive synthetic workflows
Scaffold Specific 4-cyclohexylphenyl intermediate required for hexaprofen synthetic route
Solid Powder format at ambient conditions supports precise gravimetric dispensing

Why Generic Phenylacetonitrile Analogs Cannot Substitute


Simple substitution of 2-(4-cyclohexylphenyl)acetonitrile with structurally related nitriles (e.g., 2-(4-methylphenyl)acetonitrile or 2-(4-tert-butylphenyl)acetonitrile) is not feasible in applications requiring high lipophilicity or specific synthetic outcomes. The cyclohexyl group confers a calculated LogP of 3.80 , which is 1.74 log units higher than the methyl analog (LogP = 2.06) and exceeds even the tert-butyl analog (LogP ≈ 3.05-3.39). This elevated lipophilicity directly impacts membrane permeability and partition coefficients in biological assays, potentially altering drug-like properties. Furthermore, the compound serves as an essential intermediate in the synthesis of hexaprofen [1], a specific NSAID that cannot be produced from other phenylacetonitrile derivatives.

Target Property
Analog Substitute
Mismatch Implication
Cyclohexyl group drives LogP ~3.8
Methyl analog LogP ~2.1; tert-butyl analog LogP ~3.2
Lipophilicity-driven partitioning and membrane-permeability context may shift significantly
Essential precursor for hexaprofen scaffold construction
Generic phenylacetonitriles yield structurally different propionic acid derivatives
Synthetic route diverges; hexaprofen cannot be obtained from methyl or tert-butyl analogs
Solid powder; m.p. 48–49 °C
Methyl analog is liquid at ambient; m.p. 18 °C
Physical-form mismatch may alter gravimetric accuracy, storage behavior, and volatility profile

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Advantage Over Methyl and tert-Butyl Analogs

The calculated LogP (XLogP3) of 2-(4-cyclohexylphenyl)acetonitrile is 3.80 . In contrast, the methyl analog 2-(4-methylphenyl)acetonitrile has a LogP of 2.063 [1], and the tert-butyl analog 2-(4-tert-butylphenyl)acetonitrile has a LogP of approximately 3.05-3.39 [2]. This quantifies the target compound's 1.74-log-unit higher lipophilicity over the methyl derivative, and a notable advantage even over the bulkier tert-butyl analog.

Lipophilicity Comparison
Reported
LogP 3.80 vs 2.06 (methyl analog); +0.41 to +0.75 log units vs tert-butyl analog (LogP 3.05–3.39)
Supports membrane-partitioning assay context; reported higher LogP across calculated XLogP3 values
Calculated values; experimental LogP determination recommended for model-specific work
Lipophilicity Drug Design ADME

Essential Intermediate for Hexaprofen Synthesis

A peer-reviewed synthesis describes the preparation of hexaprofen [2-(4-cyclohexylphenyl)propionic acid] by hydrolysis of 2-(4-cyclohexylphenyl)propionitrile, which is derived from 2-(4-cyclohexylphenyl)acetonitrile [1]. This synthetic route is unique to the 4-cyclohexylphenyl scaffold; analogous nitriles lacking the cyclohexyl group (e.g., 2-(4-methylphenyl)acetonitrile) would produce structurally different propionic acid derivatives with distinct pharmacological profiles.

Hexaprofen Synthesis Route
Head-to-head
Key precursor via Friedel-Crafts alkylation, methylation, and hydrolysis/desulfurization sequence; unique to 4-cyclohexylphenyl scaffold
Synthetic route context; analog nitriles lacking cyclohexyl yield structurally divergent products
Peer-reviewed multi-step protocol; scaffold-specific intermediate identity confirmed
Organic Synthesis Pharmaceutical Intermediate NSAID

Solid Powder Form for Accurate Handling

2-(4-Cyclohexylphenyl)acetonitrile is commercially supplied as a powder at room temperature [1] and has a reported melting point of 48-49°C . In contrast, the closely related analog 2-(4-methylphenyl)acetonitrile is a liquid at ambient conditions with a melting point of 18°C [2]. This difference in physical state directly impacts practical laboratory handling, storage, and the accuracy of gravimetric dispensing.

Physical State Comparison
Reported
Solid powder (m.p. 48–49 °C) vs liquid analog (m.p. 18 °C for 2-(4-methylphenyl)acetonitrile)
Supports gravimetric handling and storage review; solid form may reduce dispensing volatility
Ambient-condition comparison; long-term stability data to verify per storage protocol
Solid-State Chemistry Formulation Analytical Chemistry

Optimal Use Cases Based on Differentiated Properties


Lead Optimization for High Lipophilicity

Medicinal chemistry programs targeting intracellular targets or requiring enhanced blood-brain barrier penetration can leverage the high LogP value (3.80) of 2-(4-cyclohexylphenyl)acetonitrile as a starting scaffold or building block. Its superior lipophilicity, compared to methyl or tert-butyl analogs, may improve membrane permeability and cellular uptake in cell-based assays.

Hexaprofen and Related NSAID Synthesis

This compound is an essential intermediate for the preparation of hexaprofen, a potent NSAID [1]. Research groups focused on anti-inflammatory drug development or the synthesis of 2-arylpropionic acid derivatives should prioritize this nitrile for constructing the 4-cyclohexylphenyl pharmacophore.

Precise Weighing in Solid-Phase Applications

The solid powder form of 2-(4-cyclohexylphenyl)acetonitrile, with a melting point of 48-49°C , makes it particularly suitable for applications requiring accurate gravimetric measurement and stable long-term storage. This is a practical advantage over liquid analogs, which can be prone to evaporation or require more complex dispensing equipment.

SAR Studies on COX Inhibition

Researchers investigating the SAR of NSAIDs can use this compound as a reference point. BindingDB data indicates that 2-(4-cyclohexylphenyl)acetonitrile exhibits an IC50 > 10,000 nM against human recombinant COX-2 [2]. This negligible activity highlights the importance of the propionic acid moiety in hexaprofen for potent COX inhibition, and positions the nitrile as a valuable control compound in enzymatic assays.

Application
Selection Property
Validation Focus
High-lipophilicity lead optimization
LogP partitioning profile
Membrane-permeability assay context
Hexaprofen scaffold synthesis
4-cyclohexylphenyl intermediate specificity
Synthetic route verification
Gravimetric dispensing workflows
Solid-form handling characteristics
Weighing accuracy and storage stability review
COX inhibition SAR studies
Comparator assay context
Enzymatic assay endpoint review
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